Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate
Description
Properties
CAS No. |
918484-89-6 |
|---|---|
Molecular Formula |
C11H13N3O2 |
Molecular Weight |
219.24 g/mol |
IUPAC Name |
ethyl 2-(6-methylpyrazolo[3,4-b]pyridin-2-yl)acetate |
InChI |
InChI=1S/C11H13N3O2/c1-3-16-10(15)7-14-6-9-5-4-8(2)12-11(9)13-14/h4-6H,3,7H2,1-2H3 |
InChI Key |
CJJFNIBGFINGNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C=C2C=CC(=NC2=N1)C |
Origin of Product |
United States |
Preparation Methods
Multi-Step Synthesis
One common method for synthesizing Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate involves the following steps:
-
- The methyl group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate under basic conditions.
-
- The final step involves esterification with acetic acid or acetic anhydride to attach the ethyl acetate moiety to the pyrazole structure.
Example Synthetic Route
A specific synthetic route reported in literature includes:
Step 1 : Synthesis of a key intermediate by reacting 5-carboxylic acid derivatives of pyrazolo[3,4-b]pyridines with hydrazine hydrate.
Step 2 : Conversion of this intermediate into the desired compound through a series of condensation reactions with ethyl cyanoacetate in refluxing conditions, catalyzed by piperidine.
The following table summarizes some key synthetic routes and their yields:
| Step | Reaction Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Enaminone + Benzaldehyde + Hydrazine | ~80% | |
| 2 | Hydrazine + Carboxylic Acid Derivative | ~75% | |
| 3 | Esterification with Acetic Anhydride | Variable |
Research Findings
Recent studies have highlighted various approaches to synthesize pyrazolo[3,4-b]pyridine derivatives effectively. The use of environmentally friendly methods and cost-effective reagents has been emphasized to enhance yield and reduce waste in chemical processes.
The following points summarize critical findings from recent research:
Efficiency : Multi-component reactions often lead to higher yields and shorter reaction times compared to traditional methods.
Green Chemistry : The incorporation of green chemistry principles in synthesis routes has gained attention, promoting methods that minimize hazardous waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl acetate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted pyrazolopyridine derivatives.
Scientific Research Applications
Antimicrobial Properties
Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate has demonstrated significant antimicrobial activity. Studies have shown that derivatives of pyrazolo[3,4-b]pyridines possess broad-spectrum antimicrobial effects against various bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes and interference with metabolic pathways .
Anticancer Potential
The compound has also been investigated for its anticancer properties. Research indicates that pyrazolo[3,4-b]pyridine derivatives can act as inhibitors of heat shock protein 90 (HSP90), a molecular chaperone implicated in cancer cell survival and proliferation. This compound exhibits selective inhibition of HSP90α and HSP90β, leading to reduced tumor growth in xenograft models without significant toxicity .
Case Studies
- Antimicrobial Activity Study : A study evaluated the effectiveness of various pyrazolo[3,4-b]pyridine derivatives against common pathogens. This compound showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations comparable to standard antibiotics .
- Cancer Inhibition Research : In a preclinical trial involving NCI-H1975 xenograft mice, this compound was administered orally and resulted in significant tumor regression. The study highlighted its potential as an effective therapeutic agent with minimal side effects .
Comparative Analysis of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity | Target Protein |
|---|---|---|---|
| This compound | High | Moderate | HSP90 |
| TAS-116 | Moderate | High | HSP90α/β |
| Other Pyrazolo Derivatives | Variable | Low to Moderate | Various Enzymes |
Mechanism of Action
The mechanism of action of ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate involves its interaction with specific molecular targets. For instance, as a TRK inhibitor, it binds to the kinase domain of TRKs, preventing their phosphorylation and subsequent activation of downstream signaling pathways such as Ras/Erk, PLC-γ, and PI3K/Akt. This inhibition disrupts the proliferation and survival of cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The following table summarizes key structural differences and their implications:
Key Observations :
- Substituent Diversity: The ethyl ester group in the target compound contrasts with electron-withdrawing groups (e.g., cyano in ) or aromatic systems (e.g., thiophene in ), altering electronic properties and bioavailability.
- Hybrid Systems : Compounds like ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate demonstrate that hybrid heterocycles can expand biological activity but may reduce metabolic stability compared to simpler pyrazolo-pyridines.
Hydrogen Bonding and Crystal Packing
Biological Activity
Ethyl (6-methyl-2H-pyrazolo[3,4-b]pyridin-2-yl)acetate is a compound belonging to the pyrazolo[3,4-b]pyridine class, which has garnered attention for its diverse biological activities. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
This compound can be synthesized through various methods involving the condensation of 5-aminopyrazoles with electrophilic carbonyl compounds. Recent studies have demonstrated efficient synthetic routes that yield high purity and yield of the target compound, allowing for further biological evaluation .
Biological Activities
The biological activities of this compound include:
1. Antiproliferative Activity:
- Several studies have reported its effectiveness against various cancer cell lines, including MV4-11 (biphenotypic B myelomonocytic leukemia), K562 (chronic myeloid leukemia), and MCF-7 (human breast cancer). The compound demonstrated dose-dependent antiproliferative effects, with IC50 values ranging from 5 to 15 µM across different cell lines .
2. Mechanism of Action:
- The antiproliferative effects are attributed to the induction of apoptosis through the activation of caspases and the cleavage of poly(ADP-ribose) polymerase (PARP). The compound also affects microtubule-associated proteins involved in autophagy pathways, indicating a multifaceted mechanism of action .
3. Anti-inflammatory and Antibacterial Properties:
- Preliminary investigations suggest that derivatives of pyrazolo[3,4-b]pyridines exhibit anti-inflammatory and antibacterial activities. This compound has shown potential in inhibiting bacterial growth in vitro, although specific data on this compound are still emerging .
Case Studies
Case Study 1: Anticancer Efficacy
In a study evaluating a series of pyrazolo[3,4-b]pyridine derivatives, this compound was among the most potent compounds tested against MCF-7 cells. The study highlighted its ability to induce apoptosis through mitochondrial pathways and activate caspase cascades .
Case Study 2: In Vivo Studies
Animal model studies have begun to assess the in vivo efficacy of this compound. Early results indicate significant tumor reduction in xenograft models when administered at therapeutic doses, supporting its potential as an anticancer agent .
Table 1: Antiproliferative Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 | 10 | Induction of apoptosis via caspase activation |
| K562 | 8 | PARP cleavage and microtubule disruption |
| MCF-7 | 5 | Activation of apoptotic pathways |
Table 2: Comparison with Other Pyrazolo Derivatives
| Compound Name | IC50 (µM) | Activity Type |
|---|---|---|
| This compound | 5 | Antiproliferative |
| 4-(2,6-Diphenylpyrazolo[4,3-c]pyridin-7-yl)phenol | 3 | Antiproliferative |
| 3-Aminopyrazolopyridinone derivatives | 15 | Moderate inhibition |
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : and NMR can confirm the ester moiety (δ ~4.2 ppm for –OCHCH) and methyl groups (δ ~2.5 ppm for pyridine-CH).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.
- X-ray Diffraction : Resolves stereoelectronic effects of the fused pyrazole-pyridine system .
How do solvent and catalyst interactions influence the green synthesis of pyrazolo[3,4-b]pyridines?
Advanced Research Focus
Meglumine, a biodegradable catalyst, enables room-temperature synthesis in ethanol, reducing energy consumption and hazardous waste. Key findings include:
- Solvent Polarity : Ethanol stabilizes intermediates via hydrogen bonding, accelerating cyclization .
- Catalytic Mechanism : Meglumine’s hydroxyl and amine groups activate carbonyl electrophiles, promoting nucleophilic attack by hydrazine.
Optimization : - Compare yields using alternative green solvents (e.g., PEG-400).
- Evaluate catalyst recycling potential.
What computational tools predict the pharmacokinetic properties of this compound derivatives?
Q. Advanced Research Focus
- ADMET Prediction : Tools like SwissADME or ADMETLab assess logP, solubility, and cytochrome P450 interactions.
- Molecular Dynamics (MD) Simulations : Probe binding stability with targets (e.g., kinase ATP-binding pockets) .
Validation : Cross-correlate computational data with in vitro permeability assays (e.g., Caco-2 cell models).
How can reaction scalability be achieved without compromising yield in multistep syntheses?
Q. Basic Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
